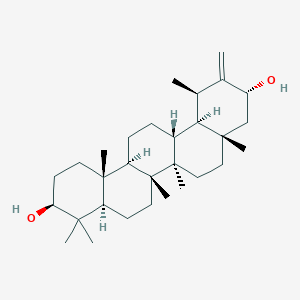

Cichoridiol

Description

Properties

CAS No. |

1011717-97-7 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8aS,10R,12R,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,10-diol |

InChI |

InChI=1S/C30H50O2/c1-18-19(2)25-20-9-10-23-28(6)13-12-24(32)26(3,4)22(28)11-14-30(23,8)29(20,7)16-15-27(25,5)17-21(18)31/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24-,25+,27-,28-,29+,30+/m0/s1 |

InChI Key |

BRSGFKGWKATOQT-KDQNFVFXSA-N |

SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC(C1=C)O)C)C)C)(C)C)O)C |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(C[C@H](C1=C)O)C)C)C)(C)C)O)C |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC(C1=C)O)C)C)C)(C)C)O)C |

Synonyms |

18alpha,19beta-20(30)-taraxasten-3beta,21alpha-diol cichoridiol |

Origin of Product |

United States |

Occurrence and Distribution of Cichoridiol

Botanical Sources of Cichoridiol

Research into the phytochemical landscape of various plants has led to the identification of this compound primarily from a single, well-known species.

Cichorium intybus L. (Chicory) as a Primary Source

The principal and thus far exclusive botanical source of this compound is Cichorium intybus L., commonly known as chicory. vulcanchem.comnih.gov This perennial herbaceous plant is native to Europe, Western Asia, and North Africa and has become naturalized in many other regions, including North America and Australia. vulcanchem.comwikipedia.orgnih.gov Cichorium intybus is characterized by its bright blue flowers (though sometimes white or pink), a deep taproot, and basal leaves. wikipedia.orgwisc.edu

Historically, chicory has been cultivated for various purposes; its leaves are used in salads, and its roasted root serves as a coffee substitute or additive. wikipedia.orgnih.gov The plant is also recognized in various traditional medicine systems for a range of therapeutic applications. vulcanchem.comnih.govnih.gov The isolation of this compound from this plant contributes to the scientific understanding of its complex chemical composition.

Distribution within Cichorium intybus Plant Organs (e.g., Seeds, Roots)

Scientific investigations into the phytochemicals of Cichorium intybus have revealed a specific localization of this compound.

Seeds: The primary concentration of this compound has been found in the seeds of Cichorium intybus. vulcanchem.comnih.gov Seminal research that first identified this compound utilized a methanolic extract of chicory seeds as the source material. vulcanchem.comnih.gov Further phytochemical analyses of the seeds have confirmed the presence of a diverse array of compounds, including terpenoids, alkaloids, flavonoids, and tannins. ajrconline.orgbrieflands.comresearchgate.net

Roots and Other Organs: While the seeds are the confirmed source of this compound, other parts of the chicory plant also contain a variety of terpenoids. For instance, studies on chicory roots have led to the isolation of different triterpenoids, such as lupenic arabinopalmitate and lupenic palmitate, but not this compound itself. nih.govtandfonline.com General phytochemical screening has confirmed the presence of the broad class of terpenoids in the roots, stem, leaves, and seeds of Cichorium intybus. thejaps.org.pkiosrphr.org However, the specific presence and concentration of this compound in plant parts other than the seeds have not been explicitly documented in the reviewed literature. This suggests a differential accumulation of specific triterpenoids within the various organs of the chicory plant.

Chemodiversity within the Cichorium Genus

The genus Cichorium, which comprises about six species, exhibits significant chemical diversity. nih.gov Cichorium intybus itself is a rich reservoir of various classes of phytochemicals, indicating a complex biosynthetic capability that extends to the genus as a whole.

The isolation of this compound occurred alongside the identification of numerous other known compounds from the same extract of Cichorium intybus seeds. vulcanchem.comnih.gov This co-occurrence highlights the rich phytochemical matrix of the plant. The chemical environment of this compound within chicory includes a wide spectrum of secondary metabolites. vulcanchem.combiochemjournal.com

Table 1: Phytochemicals Co-isolated with this compound from Cichorium intybus

| Compound Class | Specific Compounds Identified in C. intybus |

|---|---|

| Triterpenoids | Lupeol (B1675499), Friedelin, Betulinic acid, Betulin, Betulinaldehyde, β-amyrin, α-amyrin, Taraxasterol (B1681928) |

| Sterols | Beta-sitosterol, Stigmasterol |

| Phenolic Acids | Syringic acid, Vanillic acid, Chicoric acid, Caffeic acid |

| Coumarins | 6,7-dihydroxycoumarin (Esculetin), Cichoriin |

| Sesquiterpene Lactones | Lactucin, Lactucopicrin |

| Flavonoids | Quercetin and Kaempferol glycosides |

This diversity is a hallmark of the Cichorium genus, which is known for producing a wide array of bioactive compounds, including sesquiterpene lactones (which contribute to its characteristic bitter taste), flavonoids, coumarins, and various phenolic acids. vulcanchem.comnih.goviosrphr.org The presence of such a diverse range of terpenoids and other compounds underscores the complex chemodiversity of the genus. preprints.org

Isolation and Structural Elucidation of Cichoridiol

Advanced Chromatographic Separation Techniques for Cichoridiol Isolation

Chromatography is a fundamental tool for the separation of individual components from complex mixtures. In the context of natural product chemistry, techniques such as solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) are indispensable for the isolation of specific compounds like this compound.

The initial step in isolating this compound from its natural source often involves solvent extraction. The choice of solvent is critical and is dictated by the polarity of the target compound. Methanol (B129727) is a frequently used solvent due to its ability to efficiently extract a wide range of compounds, including those with moderate polarity like this compound. nih.govmdpi.com

The process typically involves macerating the dried and powdered plant material in methanol. neliti.commdpi.com This mixture is then subjected to processes like ultrasonic baths to enhance extraction efficiency. mdpi.com Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract. mdpi.comacademicjournals.org The selection of methanol is strategic as it has been shown to yield a high content of polyphenolic compounds in various plant extracts. mdpi.comnih.govresearchgate.net

Table 1: Comparison of Extraction Solvents and Their Efficacies

| Solvent | Polarity | Typical Compounds Extracted | Efficiency for Polyphenols |

|---|---|---|---|

| Methanol | High | Polar and moderately polar compounds | High mdpi.comnih.govresearchgate.net |

| Ethanol | High | Polar and non-polar compounds | Good nih.gov |

| Acetone | Medium | Moderately polar compounds | Varies |

| Water | Very High | Highly polar, water-soluble compounds | Moderate |

| Chloroform | Low | Non-polar compounds | Low academicjournals.orgresearchgate.net |

Following the initial extraction, column chromatography is a widely employed technique for the purification of this compound from the crude extract. orgchemboulder.comcolumn-chromatography.com This method separates compounds based on their differential adsorption to a stationary phase packed into a column and their solubility in a mobile phase that flows through the column. orgchemboulder.comuvm.edu

For the isolation of compounds like this compound, silica (B1680970) gel is a common stationary phase. libretexts.org The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. orgchemboulder.comlibretexts.org By gradually increasing the polarity of the mobile phase, compounds are eluted from the column in order of increasing polarity. orgchemboulder.com The fractions are collected sequentially and analyzed, often using techniques like Thin-Layer Chromatography (TLC), to identify those containing the desired compound. orgchemboulder.comlibretexts.org Macroporous adsorption resins can also be utilized for efficient separation and purification of phenolic compounds. nih.gov

For final purification and to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. nih.govmdpi.com HPLC is a more advanced and efficient form of column chromatography that uses high pressure to force the solvent through columns containing smaller particle sizes, resulting in higher resolution and faster separation times. mdpi.com

In the isolation of this compound, a preparative HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) is typically used. mdpi.com A specific mobile phase, often a mixture of solvents like methanol and water, is employed to elute the compound. The separation is monitored by a detector, and the fraction corresponding to the this compound peak is collected. nih.gov This HPLC-guided isolation ensures the procurement of a highly pure compound for subsequent structural analysis. nih.gov

Spectroscopic Analysis for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. mdpi.com It provides information about the chemical environment of individual atoms within a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. youtube.com

¹³C NMR (Carbon NMR): This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons and their chemical environments (e.g., alkyl, alkene, carbonyl). youtube.com

2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide information about the connectivity between atoms. COSY shows which protons are coupled to each other, while HSQC and HMBC reveal correlations between protons and carbons, helping to piece together the molecular framework. nih.govthieme-connect.de

By analyzing the data from these various NMR experiments, the complete structure of this compound, including the connectivity of all atoms and their relative stereochemistry, can be determined. researchgate.net

Table 2: Representative NMR Data for Structural Elucidation

| Nucleus | Chemical Shift (δ) Range (ppm) | Information Provided |

|---|---|---|

| ¹H | 0 - 13 | Number and type of protons, neighboring protons youtube.com |

| ¹³C | 0 - 220 | Number and type of carbon atoms youtube.com |

Mass Spectrometry (MS) is another crucial analytical technique used in the structural elucidation of this compound. mdpi.comnih.gov MS provides information about the molecular weight and molecular formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. jsmcentral.org Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable information about its substructures can be obtained, which complements the data from NMR spectroscopy. mdpi.com

Infrared (IR) Spectroscopy

Table 1: Characteristic Infrared Absorption Ranges for Functional Groups in this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3550–3200 | O-H Stretch | Hydroxyl |

| 2950–2850 | C-H Stretch | Alkyl |

| 1680–1620 | C=C Stretch | Alkene |

Chiroptical Spectroscopy for Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or the absolute configuration, is critical for understanding a chiral molecule's biological activity. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive method for this purpose. nih.gov This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The process involves comparing the experimental ECD spectrum of the isolated natural product with the theoretical spectra generated through quantum-mechanical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). frontiersin.org By calculating the expected ECD spectra for all possible stereoisomers of the proposed structure and matching it to the experimental data, the absolute configuration can be unambiguously assigned. mdpi.com The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial orientation of the molecule's chromophores, providing a detailed stereochemical fingerprint. rsc.org

Co-occurrence with Structurally Related Metabolites (e.g., Intybusoloid)

This compound belongs to the guaianolide class of sesquiterpene lactones, a diverse group of natural products commonly found in plants of the Asteraceae family, such as Cichorium intybus (chicory) and Smallanthus sonchifolius (yacon). nih.govnih.gov It is common for plants to synthesize a range of structurally related metabolites through shared biosynthetic pathways.

Phytochemical investigations of these plants have led to the isolation of numerous guaianolides and other sesquiterpenoids alongside one another. For instance, studies on Cichorium intybus have revealed a complex mixture of sesquiterpene lactones. researchgate.netnih.gov Similarly, the leaves of Smallanthus sonchifolius are a known source of various melampolide-type sesquiterpene lactones, including uvedalin and enhydrin. nih.gov The co-occurrence of this compound with other guaianolides, such as the structurally similar Intybusoloid, within the same plant source is a strong indicator of a common biosynthetic origin from precursors like germacrene. mdpi.com This chemotaxonomic relationship is valuable for understanding the metabolic profile of the plant and for biosynthetic studies.

Biosynthesis of Cichoridiol in Botanical Systems

General Triterpenoid (B12794562) Biosynthetic Pathways in Higher Plants

In higher plants, the journey to any triterpenoid begins with the synthesis of the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). ebi.ac.ukguidetopharmacology.org Plants utilize two distinct pathways for this purpose, which are localized in different cellular compartments. mdpi.com Triterpenoids, including Cichoridiol, primarily derive their precursors from the cytosolic mevalonate (B85504) pathway. nih.gov

The mevalonate (MVA) pathway operates in the cytosol and endoplasmic reticulum. mdpi.com It commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com This intermediate is then converted to mevalonic acid (MVA) by the enzyme HMG-CoA reductase, which is a key rate-limiting step in the pathway. guidetopharmacology.org Following a series of phosphorylation and decarboxylation reactions, MVA is transformed into IPP. guidetopharmacology.org IPP can then be isomerized to DMAPP. The MVA pathway is the principal source of the IPP and DMAPP units used for the biosynthesis of sesquiterpenes and triterpenes. nih.govmdpi.com

The methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids, provides the C5 precursors for monoterpenes, diterpenes, and carotenoids. mdpi.comnih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. rsc.org While the MVA pathway is the main contributor to triterpenoid biosynthesis, some exchange of isoprenoid intermediates between the cytosol and plastids can occur, suggesting a potential minor contribution or metabolic crosstalk from the MEP pathway. mdpi.com

| Pathway | Enzyme | Abbreviation | Reaction |

|---|---|---|---|

| Mevalonate (MVA) Pathway | Acetyl-CoA C-acetyltransferase | AACT | 2 Acetyl-CoA → Acetoacetyl-CoA |

| Hydroxymethylglutaryl-CoA synthase | HMGS | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA | |

| Hydroxymethylglutaryl-CoA reductase | HMGR | HMG-CoA → Mevalonic acid | |

| Methylerythritol Phosphate (MEP) Pathway | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Pyruvate + Glyceraldehyde 3-P → DXP |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | DXP → MEP |

Two molecules of farnesyl diphosphate (FPP), a C15 intermediate, are joined head-to-head to form the first C30 compound, squalene (B77637). ebi.ac.uk This reaction is catalyzed by squalene synthase. Squalene is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. nih.gov

The cyclization of 2,3-oxidosqualene is the crucial branching point that generates the immense structural diversity of triterpenoids. nih.govbeilstein-journals.org This step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. mdpi.combeilstein-journals.org Depending on the specific OSC, 2,3-oxidosqualene can be folded into various conformations, leading to over 100 different triterpene skeletons through a cascade of protonation, cyclization, and rearrangement reactions. beilstein-journals.org Following the formation of the initial carbon skeleton, further structural diversity is achieved through a series of tailoring reactions, predominantly oxidation and hydroxylation, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

This compound is chemically identified as 18α,19β-20(30)-taraxasten-3β,21α-diol. Its biosynthesis therefore requires an enzyme capable of forming the taraxastane (B1252269) skeleton, followed by specific hydroxylation enzymes.

Taraxastane Synthase Activity and Specificity

The formation of the taraxastane skeleton is catalyzed by a specific type of oxidosqualene cyclase known as taraxasterol (B1681928) synthase. Research on plants from the Asteraceae family, to which Cichorium intybus belongs, has led to the characterization of such enzymes. For instance, a multifunctional oxidosqualene cyclase (LsOSC1) isolated from lettuce (Lactuca sativa) was shown to produce taraxasterol along with other triterpenes like ψ-taraxasterol, β-amyrin, and α-amyrin. nih.govfrontiersin.orgresearchgate.net Similarly, studies on Taraxacum coreanum (Korean dandelion) identified an OSC, TcOSC1, that produces taraxasterol as one of its main products. mdpi.com These enzymes catalyze the cyclization of 2,3-oxidosqualene to form a taraxasteryl cation, which is then deprotonated to yield taraxasterol. oup.com Taraxasterol serves as the direct precursor skeleton for this compound.

| Enzyme Name / Identifier | Source Organism | Primary Triterpene Product(s) | Skeleton Type |

|---|---|---|---|

| TcOSC1 | Taraxacum coreanum | Taraxasterol, ψ-taraxasterol, Amyrins | Taraxastane, Oleanane, Ursane |

| LsOSC1 | Lactuca sativa | ψ-taraxasterol, Taraxasterol, Amyrins | Taraxastane, Oleanane, Ursane |

| TcOSC4 | Taraxacum coreanum | Taraxerol | Taraxerane |

| β-amyrin synthase | Glycine max | β-amyrin | Oleanane |

| Lupeol (B1675499) synthase | Arabidopsis thaliana | Lupeol | Lupane |

Oxidative Modifications and Hydroxylation Enzymes

The precursor taraxasterol already contains the hydroxyl group at the C-3β position, which is typical for many triterpenoids formed by OSCs. The defining step in the conversion of taraxasterol to this compound is the hydroxylation at the C-21α position.

This type of specific oxidation is characteristic of cytochrome P450 monooxygenases (CYPs). researchgate.netnih.gov While the exact CYP enzyme responsible for the C-21α hydroxylation of taraxasterol in Cichorium intybus has not been definitively characterized, the function of such enzymes is well-established. For example, P450 21A2 is the major steroid 21-hydroxylase in humans, demonstrating the catalytic capacity for this specific position. researchgate.net In plants, CYPs from various families, particularly the CYP716 family, are known to perform a wide range of oxidative modifications on triterpene skeletons, including hydroxylations at numerous carbon positions. nih.gov For instance, a CYP from Melia azedarach (CYP71CD1) has been identified that performs C-21 hydroxylation on a tirucallane-type triterpenoid. researchgate.net It is therefore highly probable that a specific CYP enzyme, likely from the CYP716 or a related family, recognizes the taraxastane skeleton and catalyzes the stereo- and regiospecific hydroxylation at the C-21 position to complete the biosynthesis of this compound.

| Enzyme Family | Enzyme Identifier | Source Organism | Substrate Skeleton | Reaction Type / Position |

|---|---|---|---|---|

| CYP716A | CYP716A12 | Medicago truncatula | β-amyrin, α-amyrin, lupeol | C-28 oxidation |

| CYP716C | NaCYP716C87 | Nicotiana attenuata | β-amyrin, oleanolic acid | C-2α hydroxylation |

| CYP716E | NaCYP716E107 | Nicotiana attenuata | β-amyrin, oleanolic acid | C-6β hydroxylation |

| CYP71CD | CYP71CD1 | Melia azedarach | Tirucallane | C-21 hydroxylation |

| CYP93E | CYP93E1 | Glycine max | β-amyrin | C-24 hydroxylation |

Molecular Regulation of this compound Biosynthetic Genes

The production of this compound, like other triterpenoids, is tightly regulated at the genetic level. This regulation ensures that the synthesis of this specialized metabolite is coordinated with the plant's developmental and environmental status. The expression of genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors and signaling molecules.

Transcriptomic and Proteomic Analyses of Biosynthesis

While specific transcriptomic and proteomic studies focusing exclusively on this compound biosynthesis are not extensively documented, broader analyses of terpenoid metabolism in Cichorium intybus and other Asteraceae species provide valuable insights. nih.govfrontiersin.orgnih.gov These "omics" approaches allow for the identification of candidate genes and proteins that are likely involved in the this compound pathway.

Transcriptomic studies, such as RNA-sequencing, have been instrumental in identifying genes that are differentially expressed in tissues where specific terpenoids accumulate. researchgate.netmdpi.com For instance, a comparative transcriptomic analysis of German and Roman chamomile, both in the Asteraceae family, revealed that a higher expression of genes in the terpenoid biosynthetic pathway in German chamomile correlated with a greater diversity and content of terpenoid compounds. nih.gov In chicory, transcriptomic analyses have primarily focused on sesquiterpene lactones, which are responsible for the plant's bitter taste. frontiersin.orgresearchgate.netmdpi.com However, these studies have also generated large datasets that can be mined for genes involved in triterpenoid biosynthesis. researchgate.net For example, genes encoding oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs), key enzyme families in triterpenoid synthesis, can be identified and their expression patterns correlated with this compound accumulation. researchgate.netresearchgate.net

Proteomic analyses complement transcriptomic data by providing a direct measure of the proteins present in a given tissue at a specific time. beilstein-journals.org A proteomic analysis of chicory root has identified proteins involved in cold acclimation, some of which are related to terpenoid biosynthesis. frontiersin.org Such studies can help to confirm the translation and presence of enzymes predicted by transcriptomic data and may reveal post-translational modifications that regulate enzyme activity.

Table 1: Key Enzyme Families and Corresponding Genes in Triterpenoid Biosynthesis

| Enzyme Family | Gene Abbreviation | Function in Triterpenoid Biosynthesis |

| Oxidosqualene Cyclase | OSC | Cyclization of 2,3-oxidosqualene to form the triterpenoid skeleton. frontiersin.orguoa.gr |

| Cytochrome P450 Monooxygenase | CYP | Oxidation and functionalization of the triterpenoid backbone. frontiersin.orguoa.gr |

| UDP-Glycosyltransferase | UGT | Glycosylation of the triterpenoid aglycone. frontiersin.orguoa.gr |

| Acetyl-CoA C-acetyltransferase | AACT | Early step in the MVA pathway. mdpi.com |

| HMGS | HMGS | Intermediate step in the MVA pathway. frontiersin.org |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | A key regulatory enzyme in the MVA pathway. frontiersin.orgfrontiersin.org |

| Squalene Synthase | SQS | Condensation of two farnesyl pyrophosphate molecules to form squalene. frontiersin.orgfrontiersin.org |

| Squalene Epoxidase | SE | Epoxidation of squalene to 2,3-oxidosqualene. frontiersin.orgfrontiersin.org |

Environmental and Developmental Influences on Biosynthesis

The biosynthesis of triterpenoids, including likely that of this compound, is influenced by a variety of external environmental cues and internal developmental programs. These factors can significantly alter the expression of biosynthetic genes and, consequently, the accumulation of the final products.

Environmental Factors: Abiotic stresses such as light intensity, temperature, water availability, and soil fertility can impact the production of plant secondary metabolites. mdpi.commaxapress.com For example, studies have shown that soil drought can induce the accumulation of triterpenoids in some plant species. researchmap.jp Geographic variations in climate and soil properties have also been shown to regulate the production of triterpenoid compounds. researchmap.jpd-nb.info Plants growing in nitrogen-deficient soils, for instance, often produce more secondary metabolites. researchmap.jp Salinity is another environmental stressor that can encourage the synthesis of various secondary metabolites, including terpenes. maxapress.com

Developmental Factors: The accumulation of triterpenoids can also be linked to the developmental stage of the plant. researchgate.net In many species, the synthesis of these compounds is tissue-specific and may be upregulated during certain growth phases, such as flowering or seed development. frontiersin.org Research on Platycodon grandiflorus has shown that the content of triterpene saponins (B1172615) and the expression of key biosynthetic genes are significantly higher in one-year-old seedlings compared to six-month-old ones. researchgate.net Given that this compound is isolated from the seeds of Cichorium intybus, its biosynthesis is likely to be under strict developmental control, with gene expression peaking during seed maturation. iosrphr.org

Chemical Synthesis and Structural Modifications of Cichoridiol

Synthetic Methodologies for the Cichoridiol Core Structure

The de novo, or total, synthesis of complex pentacyclic triterpenoids like this compound has not been extensively reported for this specific molecule, but established strategies in terpene synthesis provide a roadmap for constructing its core taraxane framework. These approaches are characterized by their ingenuity in assembling multiple rings and stereocenters with high efficiency and control. dartmouth.edu The primary challenge lies in the construction of the five-ring system with the correct stereochemistry.

General strategies for assembling pentacyclic triterpene skeletons can be broadly categorized. scripps.edu One common approach involves the convergent synthesis where large fragments of the molecule, such as an AB-ring system and a DE-ring system, are synthesized separately and then joined together to complete the ABCDE-ring core. scripps.edu Another powerful strategy is the biomimetic polyene cyclization, where a linear precursor, analogous to squalene (B77637) in nature, is induced to fold and cyclize, forming multiple rings in a single, concerted cascade. scripps.edunih.gov This approach is highly efficient for creating the core structure, although controlling the stereochemical outcome can be challenging. More linear approaches build the ring system in a stepwise fashion, for instance, starting with a CDE-ring fragment and sequentially adding the B and A rings. scripps.edu These methods often rely on powerful carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions, radical cyclizations, and various annulation strategies to build the fused ring system. nih.govresearchgate.net

Table 1: General Strategies for Pentacyclic Triterpenoid (B12794562) Core Synthesis

| Synthetic Strategy | Description | Key Reactions & Concepts | Reference |

| Convergent Synthesis | Two or more complex fragments (e.g., AB- and DE-ring systems) are prepared independently before being coupled to form the final core structure. | Cross-coupling reactions, aldol (B89426) condensations, Wittig reactions. | scripps.edu |

| Biomimetic Polyene Cyclization | A linear polyene chain is triggered to undergo a cascade of cyclizations to form the polycyclic core in a manner that mimics its natural biosynthesis from squalene. | Cationic cyclization, radical cyclization, acid-catalyzed cyclization. | scripps.edunih.gov |

| Linear/Stepwise Synthesis | The rings of the triterpenoid are built sequentially onto a starting fragment (e.g., a D-ring or CDE-ring system). | Annulation reactions, intramolecular aldol reactions, Friedel-Crafts alkylations. | dartmouth.eduscripps.edu |

| Radical Cascade Cyclization | Radical-initiated reactions are used to form multiple C-C bonds and rings in a single step from an acyclic precursor. | Tin-mediated radical cyclization, reductive radical polyene cyclization. | nih.govresearchgate.net |

These methodologies, while not specific to a published total synthesis of this compound, represent the state-of-the-art in complex natural product synthesis and would be the foundational strategies for any future de novo synthesis of the molecule. rsc.orgrsc.org

Stereoselective Synthesis Strategies for this compound

A critical aspect of synthesizing this compound is controlling its absolute and relative stereochemistry at multiple chiral centers. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. du.ac.in This is paramount, as different stereoisomers of a molecule can have vastly different biological activities.

Several powerful strategies are employed in modern organic synthesis to achieve this control:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products (the "chiral pool") as starting materials. nih.gov For a terpene like this compound, one might start with a simpler chiral terpene, such as linalool (B1675412) or carvone, which already contains some of the required stereocenters, thus reducing the number of stereoselective steps needed. researchgate.netnih.gov

Chiral Auxiliaries : An achiral substrate can be temporarily attached to a chiral molecule (the auxiliary). This auxiliary then directs a subsequent reaction to occur on one face of the molecule, inducing stereoselectivity. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. du.ac.in

Chiral Catalysis : A small amount of a chiral catalyst is used to generate large quantities of a chiral product. This is a highly efficient and widely used method. du.ac.in This can involve organocatalysts (small organic molecules) or transition-metal complexes with chiral ligands. ugr.esrsc.org For example, asymmetric hydrogenations or epoxidations can set key stereocenters early in a synthetic sequence.

Substrate-Controlled Reactions : Existing stereocenters within the molecule can direct the stereochemical outcome of subsequent reactions. For instance, in a ring system, a bulky substituent will block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. du.ac.in

Table 2: Key Stereoselective Synthesis Strategies

| Strategy | Principle | Example Application in Terpene Synthesis | Reference |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Synthesis of a complex sesquiterpene starting from the monoterpene (-)-linalool. | researchgate.netnih.gov |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | Use of a valine-derived oxazolidinone to direct an asymmetric aldol reaction. | du.ac.in |

| Chiral Catalysis | A substoichiometric amount of a chiral catalyst generates a chiral product. | Asymmetric epoxidation of an allylic alcohol using a Sharpless catalyst; enantioselective Michael additions. | du.ac.inrsc.org |

| Diastereoselective Reactions | An existing chiral center in the substrate influences the creation of a new chiral center. | Reduction of a ketone on a steroid core, where hydride attacks from the less sterically hindered face. | du.ac.in |

In a hypothetical synthesis of this compound, a combination of these strategies would be necessary to precisely install the hydroxyl groups at the 3β and 21α positions and establish the correct fusion of the five rings.

Design and Synthesis of this compound Analogs and Derivatives

Beyond total synthesis, modifying the this compound structure is a key strategy to probe its biological function and develop improved therapeutic agents. This involves creating analogs (molecules with similar structures) and derivatives (molecules made from the parent compound).

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific parts of a molecule contribute to its biological activity. oncodesign-services.com By systematically modifying a lead compound like this compound and testing the activity of the resulting analogs, researchers can build a model of the key structural features—the pharmacophore—required for its effect. mdpi.comresearchgate.net

For this compound, the key features likely include:

The C-3 hydroxyl group : This is a common interaction point for many bioactive triterpenoids.

The C-21 hydroxyl group : This secondary alcohol may form crucial hydrogen bonds within the enzyme's active site.

The isopropenyl group at C-19 : This hydrophobic moiety may contribute to binding affinity through van der Waals interactions.

Pharmacophore modeling, a computational technique, can be used to generate a 3D map of these essential features, guiding the design of new, more potent inhibitors without the need for exhaustive synthesis. benthamdirect.comnih.gov

Table 3: General SAR Insights for Triterpenoid α-Glucosidase Inhibitors

| Structural Feature/Modification | General Effect on α-Glucosidase Inhibition | Rationale | Reference |

| C-3 Hydroxyl Group | Often crucial for activity. | Can act as a hydrogen bond donor/acceptor to interact with key amino acid residues in the enzyme's active site. | frontiersin.org |

| C-28 Carboxyl Group (in related acids) | Essential for activity; modification often reduces potency. | Provides a key polar interaction point (e.g., salt bridge or hydrogen bond). | frontiersin.org |

| Introduction of Heterocycles | Can increase activity and improve physicochemical properties. | Can introduce new hydrogen bonding sites, alter polarity, and improve solubility. | nih.gov |

| Glycosylation (adding sugar moieties) | Variable; can increase or decrease activity. | Can improve water solubility but may also create steric hindrance at the binding site. | rsc.org |

| Modifications to the A-ring | Can significantly impact potency. | Alters the shape and electronic properties of a key region for enzyme binding. | nih.gov |

Semisynthetic Approaches from Natural Precursors

Given the low natural abundance of many triterpenoids, semisynthesis is a highly practical and widely used strategy. nih.govmdpi.com This approach starts with a readily available natural product and uses chemical reactions to convert it into a desired, often more potent, derivative. mdpi.com this compound is co-isolated with more abundant triterpenoids like lupeol (B1675499) and betulinic acid, making them ideal starting materials for semisynthesis. nih.gov Betulin, in particular, is available in large quantities from birch bark. nih.govmdpi.com

The chemical "handles" on these precursors—such as the C-3 hydroxyl group, the C-28 primary alcohol (in betulin) or carboxylic acid (in betulinic acid), and the C-20(29) double bond—are strategic points for modification. nih.govmdpi.com Standard organic reactions can be used to introduce a wide variety of new functional groups. For instance, the hydroxyl groups can be esterified or etherified, the carboxylic acid can be converted to amides or esters, and the double bond can undergo addition reactions. nih.govresearchgate.netmdpi.com This allows for the creation of a library of analogs for SAR studies, aiming to enhance activity or improve properties like bioavailability. nih.gov

Table 4: Potential Natural Precursors for Semisynthesis

| Natural Precursor | Abundant Source | Key Functional Groups for Modification | Potential Modifications | Reference |

| Betulin | Birch Tree Bark | C-3 (sec-OH), C-28 (prim-OH), C-20(29) (double bond) | Oxidation, esterification, etherification, addition of heterocycles. | nih.govmdpi.com |

| Betulinic Acid | Birch Tree Bark, other plants | C-3 (sec-OH), C-28 (COOH), C-20(29) (double bond) | Esterification, amidation, reduction, addition reactions. | nih.govmdpi.com |

| Lupeol | Various medicinal plants | C-3 (sec-OH), C-20(29) (double bond) | Oxidation, esterification, derivatization of the isopropenyl group. | nih.govnih.gov |

| Oleanolic Acid | Olive trees, various herbs | C-3 (sec-OH), C-12 (double bond), C-28 (COOH) | Derivatization at C-3 and C-28, modification of the C-12 double bond. | frontiersin.org |

Novel Synthetic Routes to Bioactive this compound Mimetics

While analogs are structurally very similar to the parent compound, mimetics (or bioisosteres) are designed to replicate the biological activity of a natural product but may possess a completely different core structure. mdpi.com The goal is to create molecules that are easier to synthesize, have better pharmacokinetic properties, or have a novel mechanism of action, while still presenting the same key pharmacophoric features to the biological target. plos.org

The design of this compound mimetics would begin with the established SAR or a pharmacophore model. This model would highlight the essential spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. Computational tools for de novo design can then be used to search for novel scaffolds—which may not be triterpenoid at all—that can hold these key features in the correct orientation. plos.org For example, a simpler bicyclic or even an acyclic scaffold might be designed to mimic the presentation of the C-3 and C-21 hydroxyl groups and the hydrophobic isopropenyl group of this compound.

The synthesis of these mimetics would not be a modification of the natural product but a complete de novo synthesis using established synthetic methodologies to build the new, non-natural framework. ekb.egptfarm.pl This approach offers maximum flexibility to optimize properties and potentially escape the limitations of the natural product scaffold.

Table 5: Comparison of Analogs and Mimetics

| Compound Type | Definition | Design Strategy | Synthetic Origin |

| Analog | A compound that is structurally similar to the parent molecule, often differing by one or two functional groups. | Minor modifications to the parent scaffold based on SAR. | Semisynthesis from a natural precursor or total synthesis. |

| Mimetic (Bioisostere) | A compound with a different core structure that is designed to produce the same biological effect as the parent molecule. | Replicating the pharmacophore of the parent compound on a novel, often simpler, scaffold. | De novo synthesis of a non-natural structure. |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate an article on the chemical compound “this compound” that adheres to the detailed mechanistic outline provided.

Searches for this compound's effects on alpha-glucosidase inhibition, its specific molecular targets as identified by network pharmacology and molecular docking, and its modulation of cellular signaling pathways did not yield the specific results required to populate the requested sections.

One computational study involving bioactive compounds from Cichorium intybus seeds did list this compound as a constituent. However, the compound was filtered out during preliminary analysis and was not selected for the detailed molecular docking and dynamics simulations against the target protein, p53. researchgate.netnih.gov

Therefore, the detailed elucidation of this compound's biological activities, as specified in the user's outline, cannot be completed at this time due to a lack of published research in these specific areas.

Mechanistic Elucidation of Cichoridiol S Biological Activities

Cellular Signaling Pathway Modulation by Cichoridiol

Investigation of Intracellular Signaling Cascades

Detailed investigations into the specific intracellular signaling cascades modulated by this compound are currently limited. Scientific studies delineating its precise molecular targets and its influence on key signaling pathways—such as MAP kinase, PI3K/Akt, or NF-κB pathways, which are common targets for other bioactive compounds—have not been extensively reported. The initiation of a biological response within a cell typically involves the interaction of a compound with a receptor, triggering a series of molecular events that constitute a signaling cascade. researchgate.net This chain of events amplifies the initial signal and leads to a specific cellular response, such as alterations in gene expression. mdpi.com While extracts of Cichorium intybus have been observed to influence signaling pathways, for instance, by suppressing the NF-κB and NLRP3 signaling pathways, the specific contribution of this compound to these effects has not been isolated and characterized. mdpi.com Further research is necessary to identify the direct protein targets of this compound and to map the downstream consequences of these interactions on cellular signaling networks.

Gene Expression and Proteomic Changes Induced by this compound

Comprehensive analyses of the global changes in gene expression and protein profiles (proteomics) induced by this compound are not yet available in the scientific literature. Methodologies such as transcriptomics (e.g., RNA-sequencing) and proteomics are powerful tools for elucidating the mechanisms of action of bioactive compounds by providing a broad overview of the cellular processes that are affected. nih.govnih.gov These techniques can reveal which genes and proteins are up- or downregulated following treatment with a compound, offering clues about its biological function and mechanism. nih.gov While transcriptomic and metabolomic analyses have been applied to study the biosynthesis of triterpenoids in various plants, specific studies focusing on the cellular response to this compound exposure are lacking. nih.govmdpi.com Such research would be invaluable in identifying the cellular pathways and biological processes modulated by this compound, thereby providing a deeper understanding of its pharmacological potential.

Advanced Analytical and Chemoinformatic Approaches in Cichoridiol Research

Quantitative and Qualitative Analysis of Cichoridiol in Complex Matrices

Isolating and quantifying specific phytochemicals from raw plant extracts or biological samples is a significant challenge due to the presence of numerous other metabolites. Advanced analytical techniques are indispensable for obtaining accurate qualitative and quantitative data on this compound in these complex matrices.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern metabolomics, offering unparalleled sensitivity and specificity for the analysis of compounds in intricate biological mixtures. nih.gov Techniques like liquid chromatography coupled with HRMS (LC-HRMS) are frequently used for the untargeted profiling of metabolites in plant extracts. animbiosci.org The primary advantage of HRMS lies in its ability to provide a highly accurate mass measurement of ions, often with a mass deviation of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of an unknown compound, which is a critical first step in its identification. nih.gov

In the context of this compound research, LC-HRMS enables the detection and tentative identification of the compound and its derivatives in crude extracts of Cichorium intybus (chicory). researchgate.net The high resolving power of instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers helps to distinguish this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.govnih.gov Furthermore, HRMS improves data quality and quantity compared to unit mass resolution instruments, revealing metabolites that might otherwise be masked by chemical noise. researchgate.net This capability is crucial for building a comprehensive metabolic profile of the plant and understanding the biochemical context in which this compound exists.

Table 1: Comparison of Mass Spectrometry Techniques in Metabolomics

| Feature | High-Resolution Mass Spectrometry (HRMS) | Low-Resolution Mass Spectrometry |

|---|---|---|

| Mass Accuracy | Typically < 5 ppm nih.gov | Lower accuracy, cannot reliably determine elemental composition |

| Resolving Power | High (e.g., >60,000) animbiosci.org | Low, unable to separate isobaric compounds |

| Sensitivity | High, improved detection in complex matrices researchgate.net | Lower, susceptible to chemical noise |

| Identification | Allows for elemental formula determination nih.gov | Relies on fragmentation patterns and library matching |

| Application | Untargeted metabolomics, discovery of novel compounds frontlinegenomics.com | Targeted analysis, routine quantification |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in a sample. measurlabs.com While traditionally used for the characterization of pure substances, recent advancements have established NMR as a robust tool for analyzing complex mixtures without the need for prior separation. nih.govnih.gov This is particularly advantageous in natural product research, where compounds may be unstable or difficult to isolate. nih.gov

For this compound analysis, 1D and 2D NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC) can be performed directly on plant extracts. The resulting spectra serve as a chemical "fingerprint," allowing for the identification and quantification of known compounds like this compound by comparing the signals to those of a reference standard. mdpi.com NMR's unique feature is that the signal area is directly proportional to the molar concentration of the nucleus, enabling quantitative analysis of all components in a mixture in a single experiment. apm.ac.cn Novel methods such as Concentration-Ordered Spectroscopy (CORDY) further enhance mixture analysis by generating a pseudo-2D spectrum that separates components based on their concentration, simplifying the spectral assignment process. apm.ac.cn

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique used for the analysis of non-volatile or thermally unstable compounds like this compound. uprm.edu When coupled with advanced detectors, its capabilities for both qualitative and quantitative analysis are significantly enhanced.

A Diode Array Detector (DAD) provides spectral information across a range of UV-Vis wavelengths simultaneously. This allows for the assessment of peak purity and the tentative identification of compounds based on their UV absorption spectra. However, many compounds, including some sesquiterpene lactones, may be only weakly chromophoric, limiting the sensitivity of UV-based detection. shimadzu.com

To overcome this limitation, an Evaporative Light Scattering Detector (ELSD) is often used in parallel. The ELSD is a "universal" detector that responds to any analyte that is less volatile than the mobile phase. sedere.com Its response is independent of the optical properties of the compound, making it suitable for detecting non-chromophoric molecules. shimadzu.com The combination of DAD and ELSD provides complementary information; the DAD offers specificity for chromophoric compounds, while the ELSD ensures that all separated, non-volatile components are detected. shimadzu.comsedere.com This dual-detector approach allows for a more comprehensive profiling of constituents in a complex sample, such as a chicory root extract, revealing a wider range of compounds than would be possible with a single detector. shimadzu.com

Table 2: Characteristics of Advanced HPLC Detectors

| Detector | Principle of Operation | Advantages | Limitations |

|---|---|---|---|

| Diode Array Detector (DAD) | Measures absorbance of light over a wide range of UV-Vis wavelengths. | Provides spectral information for peak identification and purity assessment. | Requires analyte to have a chromophore; response is compound-dependent. shimadzu.com |

| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates the mobile phase, and measures light scattered by analyte particles. mdpi.com | Universal detection for non-volatile analytes; response is less dependent on optical properties. sedere.com | Destructive method; non-linear response can complicate quantification. mdpi.com |

Chemoinformatic and Computational Modeling of this compound

Chemoinformatics and computational modeling are integral to modern drug discovery and natural product research. nih.gov These in silico methods leverage computer models to predict the biological activities and properties of molecules, thereby guiding experimental research and accelerating the discovery process. mdpi.comnih.gov

In silico tools can predict the biological activity spectrum of a compound based on its chemical structure. nih.gov By comparing the structure of this compound to large databases of compounds with known activities, it is possible to generate hypotheses about its potential pharmacological effects and molecular targets. researchgate.netnih.gov For example, the Prediction of Activity Spectra for Substances (PASS) program analyzes a molecule's structure to predict its likely biological activities, expressed as a probability of being active (Pa) or inactive (Pi). nih.gov

Molecular docking is another powerful computational technique used to predict how a ligand, such as this compound, might bind to the active site of a protein. researchgate.net This method models the interaction between the small molecule and a macromolecular target, calculating a binding energy that suggests the stability of the complex. waocp.org Studies have used this approach to screen bioactive compounds from Cichorium intybus against various protein targets to identify potential mechanisms of action. researchgate.net These predictions can then be used to prioritize this compound and related compounds for further in vitro and in vivo testing against specific diseases or biological pathways. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. atlantis-press.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized analogs. nih.gov This approach is fundamental for lead optimization, as it helps to identify which structural features are critical for the desired biological effect. mdpi.com

For this compound, a QSAR study would involve compiling a dataset of its analogs with their measured biological activities (e.g., anti-inflammatory or anti-cancer effects). Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. frontiersin.org Statistical methods, such as multiple linear regression, are used to build an equation that links these descriptors to the observed activity. nih.govmdpi.com

The resulting QSAR model can highlight which properties (e.g., lipophilicity, electronic properties, steric factors) are most influential. atlantis-press.com This knowledge can then be used to rationally design new this compound analogs with potentially enhanced potency and improved pharmacokinetic profiles. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Caffeic acid |

| This compound |

| 11,13-dihydrolactupicrin |

| Ferulic acid |

| Chicoric acid |

| Chlorogenic acid |

| Esculetin |

| Isochlorogenic acid |

| Doxorubicin |

| Fructose |

| Glucose |

| Sucrose |

| Eupatorin |

| Dinatin |

| Linarin |

| Tryptanthrin |

| Indirubin |

| Acacetin |

| 12,28-Oxamanzamine A |

| Vialinin B |

| Deoxytopsentin |

| Pramiconazole |

| Saperconazole |

| Hesperidin |

| D-limonene |

| α-pinene |

Quality Control and Authentication of this compound-Rich Extracts

The validation of this compound-rich extracts for research and potential commercial applications hinges on rigorous quality control and authentication. Advanced analytical methodologies are essential to ensure the consistency, chemical integrity, and botanical origin of these extracts. Spectroscopic and chromatographic fingerprinting have emerged as powerful and indispensable tools in this endeavor. researchgate.net

FTIR spectroscopy identifies the functional groups within a sample by measuring their absorption of infrared radiation. imist.ma This generates a unique spectral fingerprint that can be used as a reference for a high-quality, this compound-rich extract. imist.ma When combined with chemometric tools like principal component analysis (PCA), FTIR can effectively differentiate between samples based on their chemical composition, revealing potential adulteration or variations in quality. mdpi.comnih.gov

¹H NMR spectroscopy offers detailed structural information about the compounds present in an extract. nih.gov By analyzing the chemical environment of hydrogen atoms, NMR can create a distinct profile that helps in identifying and quantifying multiple components simultaneously, including this compound and other sesquiterpenes. nih.govresearchgate.net This technique is highly sensitive to variations in the composition of different beer types based on their aromatic profiles, demonstrating its potential for distinguishing between extracts from different sources or processing batches. nih.gov

Table 1: Spectroscopic Techniques for Quality Assurance of this compound-Rich Extracts

| Technique | Principle | Application in Quality Assurance | Key Advantages |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation to identify molecular functional groups. imist.ma | Generates a characteristic "fingerprint" spectrum for a standard extract; deviations can indicate quality issues. imist.mamdpi.com | Rapid, non-destructive, and provides comprehensive information on the overall chemical profile. imist.ma |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information about molecules. nih.gov | Creates a detailed chemical profile for identifying and quantifying multiple compounds, including this compound. nih.govresearchgate.net | Highly reproducible, provides quantitative data, and can distinguish between closely related compounds. nih.gov |

Chromatographic fingerprinting is a cornerstone for verifying the botanical origin of extracts, a critical step in preventing adulteration or substitution. scielo.br High-Performance Thin-Layer Chromatography (HPTLC) is a versatile and efficient method for this purpose, offering a visual and detailed chemical profile of a plant extract. researchgate.netphcogj.com

The HPTLC method separates the chemical components of an extract on a plate, creating a distinct pattern of bands that serves as a unique fingerprint for a specific plant species. scielo.brbjbms.org This is crucial for distinguishing between closely related species, such as Cichorium glandulosum and Cichorium intybus, which are often used interchangeably but possess different chemical profiles and biological activities. cabidigitallibrary.orgmdpi.com Studies have successfully used HPTLC to develop fingerprint profiles that can authenticate the fruits of C. intybus, providing a reliable tool for quality control and standardization. researchgate.netphcogj.com

The process involves developing the HPTLC plate with a specific solvent system and then visualizing the separated bands under UV light or with chemical reagents. bjbms.org The resulting chromatogram can be compared to a reference standard to confirm the identity and purity of the botanical source. researchgate.netphcogj.com The development of such standardized HPTLC fingerprints is essential for the quality maintenance and scientific validation of herbal materials. phcogj.com

Table 2: Chromatographic Fingerprinting for Botanical Source Verification

| Technique | Principle | Application in Botanical Source Verification | Key Advantages |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separates compounds based on their differential migration through a stationary phase on a glass plate. bjbms.org | Creates a unique chromatographic fingerprint to verify the correct plant species (e.g., Cichorium intybus) and detect adulteration. researchgate.netphcogj.com | High throughput, cost-effective, allows for simultaneous analysis of multiple samples, and provides robust visual confirmation. scielo.brchromakresearch.com |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase as they pass through a solid stationary phase in a column. mdpi.com | Generates detailed chromatograms that can differentiate between species like C. glandulosum and C. intybus by comparing their chemical profiles. cabidigitallibrary.orgmdpi.com | High resolution and sensitivity, suitable for quantitative analysis of marker compounds. mdpi.com |

Q & A

Basic: What are the standard protocols for isolating and purifying Cichoridiol from plant sources, and how do solvent polarity and extraction efficiency correlate?

Methodological Answer:

this compound isolation typically involves solvent extraction (e.g., ethanol, methanol) followed by chromatographic purification (HPLC or column chromatography). Solvent polarity directly impacts yield: higher-polarity solvents improve extraction of polar derivatives but may co-extract unwanted compounds like chlorophyll. A stepwise protocol includes:

Maceration/Soxhlet extraction using ethanol-water gradients .

Fractionation via silica gel chromatography with hexane-ethyl acetate gradients.

Purity validation using NMR and HPLC-MS, ensuring ≥95% purity .

Key parameters to document: solvent ratios, temperature, retention times, and spectral data cross-referenced with existing literature .

Basic: How can researchers design robust in vitro assays to evaluate this compound’s antioxidant activity while minimizing interference from co-extracted compounds?

Methodological Answer:

To mitigate interference:

- Use solid-phase extraction (SPE) to remove phenolic contaminants before assays .

- Employ multiple antioxidant assays (DPPH, FRAP, ORAC) to cross-validate results, as each targets different redox mechanisms .

- Include negative controls with solvent-only extracts and positive controls (e.g., ascorbic acid) to normalize batch variations .

Statistical analysis (ANOVA with post-hoc tests) is critical to distinguish this compound-specific activity from background noise .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects) across studies on this compound?

Methodological Answer:

Contradictions often arise from:

- Concentration-dependent effects : Low doses may inhibit cytokines (e.g., IL-6), while high doses induce oxidative stress .

- Cell-line specificity : Test across multiple models (e.g., RAW 264.7 macrophages vs. primary cells) to identify context-dependent mechanisms .

- Metabolite interference : Use knockout models (e.g., CYP450 inhibitors) to isolate this compound’s direct effects from metabolic byproducts .

Apply meta-analysis frameworks to reconcile data, emphasizing variables like dose, exposure time, and assay conditions .

Advanced: How can researchers employ computational models to predict this compound’s molecular targets and validate findings experimentally?

Methodological Answer:

Ligand-based docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with targets like NF-κB or COX-2 .

Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories using GROMACS .

Experimental validation :

- Surface plasmon resonance (SPR) for kinetic binding analysis.

- CRISPR-Cas9 knockout of predicted targets to confirm functional relevance .

Document force fields, scoring functions, and reproducibility metrics to align with FAIR data principles .

Basic: What are the best practices for ensuring reproducibility in this compound’s in vivo pharmacokinetic studies?

Methodological Answer:

- Standardize animal models : Use isogenic strains (e.g., C57BL/6 mice) and control diets to minimize metabolic variability .

- Dose administration : Opt for oral gavage over dietary mixing to ensure precise dosing .

- Analytical validation : Use LC-MS/MS for plasma quantification, reporting LOD/LOQ and matrix effects .

Publish raw chromatograms and pharmacokinetic parameters (t½, Cmax, AUC) in open-access repositories .

Advanced: How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells, followed by pathway enrichment (KEGG, GO) to identify perturbed genes .

- Metabolomics : Use UPLC-QTOF-MS to profile metabolite shifts, linking to enzymatic targets (e.g., AMPK, SIRT1) .

- Integration : Apply weighted gene co-expression network analysis (WGCNA) to correlate omics datasets .

Validate findings with siRNA silencing or pharmacological inhibitors .

Basic: What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (Hill equation) to calculate EC50/IC50 .

- Benchmark dose (BMD) modeling : Estimate toxicity thresholds using EPA-proposed software (e.g., BMDS) .

- Survival analysis : For longitudinal studies, use Kaplan-Meier curves with log-rank tests .

Report confidence intervals, p-values, and software versions (e.g., GraphPad Prism 10.1) .

Advanced: How can researchers address confounding variables in observational studies investigating this compound’s epidemiological effects?

Methodological Answer:

- Propensity score matching : Balance covariates (age, BMI, comorbidities) across exposed/unexposed cohorts .

- Sensitivity analysis : Quantify robustness using E-value metrics to assess unmeasured confounding .

- Mendelian randomization : Leverage genetic variants as instrumental variables to infer causality .

Pre-register analysis plans to mitigate p-hacking risks .

Basic: What are the critical parameters for validating this compound’s structural identity and purity in synthetic vs. natural isolates?

Methodological Answer:

- Spectroscopic data : Compare NMR (¹H, ¹³C, DEPT), HRMS, and IR profiles with reference standards .

- Chiral analysis : Use chiral HPLC or circular dichroism to confirm stereochemistry .

- Purity thresholds : Report residual solvent levels (ICH Q3C guidelines) and endotoxin content for in vivo studies .

Advanced: What experimental designs optimize the study of this compound’s synergistic effects with other phytochemicals?

Methodological Answer:

- Fractional factorial design : Systematically vary combinations (e.g., this compound + curcumin) to identify interactions .

- Isobolographic analysis : Calculate combination indices (CI <1 indicates synergy) .

- Mechanistic deconvolution : Use RNAi or CRISPR screens to pinpoint shared pathways .

Publish full interaction matrices and raw dose-response data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.